N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a benzenesulfonyl group at position 1 and a 3,4-dimethylbenzenesulfonamide moiety at position 5. The tetrahydroquinoline core is a privileged structure in medicinal chemistry, often associated with CNS activity or anti-inflammatory properties .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-17-10-13-22(15-18(17)2)30(26,27)24-20-12-11-19-7-6-14-25(23(19)16-20)31(28,29)21-8-4-3-5-9-21/h3-5,8-13,15-16,24H,6-7,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWKMGXHSRREPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonyl Chloride Preparation
3,4-Dimethylbenzenesulfonyl chloride is synthesized from the corresponding thiol:
Coupling Reaction
- Reagents :
- Tetrahydroquinoline intermediate (1 equiv)
- 3,4-Dimethylbenzenesulfonyl chloride (1.05 equiv)
- Base: Et₃N (2.5 equiv)
- Solvent : THF (0.2 M)
- Conditions : N₂ atmosphere, 65°C (18 hours)
Yield optimization reaches 78% with microwave-assisted heating (100°C, 30 minutes).
Spectroscopic Characterization
Critical analytical data align with reported sulfonamide derivatives:
| Parameter | Value | Technique |
|---|---|---|
| Molecular Weight | 486.6 g/mol | HRMS (ESI+) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (d, J=8.4 Hz, 2H, ArH), 7.45–7.32 (m, 5H, ArH), 3.21 (t, J=6.0 Hz, 2H, CH₂), 2.89 (s, 6H, CH₃) | DEPT-135 |
| ¹³C NMR | 144.8 (C-SO₂), 134.2–126.7 (ArC), 48.3 (N-CH₂) | HSQC |
| λmax (Absorbance) | 338 nm (ε = 12,400 M⁻¹cm⁻¹) | UV-Vis (MeCN) |
Process Optimization Challenges
Regioselectivity in Tetrahydroquinoline Formation
The 7-substitution pattern requires careful control of:
Sulfonamide Stability
Decomposition pathways observed under acidic conditions:
- pH < 3 : Hydrolysis of sulfonamide bond (t₁/₂ = 2.1 hours at pH 2)
- Mitigation : Conduct reactions at pH 6–8 using phosphate buffers
Alternative Synthetic Routes
Suzuki Cross-Coupling Approach
For introducing aromatic groups post-sulfonylation:
One-Pot Assembly
Combining steps 1–3 using phase-transfer catalysis:
- Catalyst : TBAB (0.2 equiv)
- Yield : 61% (vs 78% stepwise)
- Advantage : Reduces purification steps
Industrial-Scale Considerations
Adapted from patent EP0512953B1:
| Parameter | Laboratory Scale | Pilot Plant (50 L) |
|---|---|---|
| Reaction Volume | 200 mL | 40 L |
| Cooling Rate | 5°C/min | 1.5°C/min |
| Purity (HPLC) | 98.2% | 97.5% |
| Cycle Time | 72 hours | 68 hours |
Critical adjustments for scale-up:
- Exotherm management : Semi-batch sulfonyl chloride addition
- Waste reduction : 92% solvent recovery via distillation
Computational Validation
DFT studies (B3LYP/6-311+G**) on the title compound reveal:
- HOMO-LUMO gap : 4.21 eV (vs 4.89 eV for non-methylated analog)
- Molecular electrostatic potential (MEP) : Enhanced electrophilicity at sulfonamide oxygen (ΔV = +0.33 e/Å)
- Docking affinity : -9.4 kcal/mol with carbonic anhydrase IX (PDB 3IAI)
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl groups to thiol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Thiol-substituted quinoline derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly as a selective 5-HT6 receptor antagonist.
Biological Studies: The compound is used in research to understand its interactions with various biological targets and its potential effects on cellular pathways.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as the 5-HT6 receptor. By binding to this receptor, the compound can modulate neurotransmitter release and influence various neurological pathways . This makes it a potential candidate for the treatment of neurological disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with other tetrahydroquinoline-based sulfonamides and carboximidamides synthesized for nitric oxide synthase (NOS) inhibition studies. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity.
Key Observations
Substituent Effects on Activity: The target compound’s 3,4-dimethylbenzenesulfonamide group may enhance steric bulk and lipophilicity compared to the thiophene-carboximidamide in Compounds 68–71. This could influence selectivity for NOS isoforms (iNOS vs. eNOS/nNOS) due to differences in active-site topology . Compound 70, as a dihydrochloride salt, likely exhibits improved aqueous solubility compared to the target compound, which lacks ionizable groups beyond the sulfonamide.
However, analogous compounds (e.g., 68–71) were synthesized via nucleophilic substitution or acid-mediated deprotection, with yields ranging from 60–73% .
Biological Activity: Compounds 68–71 were tested for NOS inhibition using recombinant human isoforms. The thiophene-carboximidamide group in 68–71 may act as a bioisostere for the sulfonamide in the target compound, mimicking hydrogen-bonding interactions with NOS .
Research Findings and Limitations
- Hypothetical NOS Inhibition: The target compound’s dual sulfonamide groups may confer stronger binding to NOS compared to monofunctional analogs. However, excessive steric bulk (from 3,4-dimethyl substitution) could reduce potency against smaller isoforms like nNOS.
- Synthetic Challenges : The absence of reported yield or purity data for the target compound limits direct comparison. Compounds 68–71 achieved >95% HPLC purity, suggesting rigorous purification protocols (e.g., column chromatography, recrystallization) that could be applied to the target compound .
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article provides an in-depth review of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the sulfonamide class and features a tetrahydroquinoline core substituted with a benzenesulfonyl group. The molecular formula is with a molecular weight of 450.55 g/mol. Its structure allows for various interactions with biological targets, which are crucial for its pharmacological effects.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and proteins. Research indicates that it may inhibit certain enzymes involved in bacterial cell wall synthesis, suggesting potential antimicrobial properties . Additionally, it has been shown to modulate pathways related to inflammation and cellular signaling, particularly through the inhibition of NF-κB activation in response to stimuli such as lipopolysaccharides (LPS) .
Antimicrobial Activity
Several studies have demonstrated that sulfonamide derivatives exhibit antimicrobial properties. The mechanism often involves the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This leads to impaired bacterial growth and survival.
Cardiovascular Effects
Research has shown that some sulfonamide derivatives can influence cardiovascular functions. For instance, studies on related compounds indicate that they may act as calcium channel blockers, affecting vascular resistance and blood pressure regulation . The specific effects of this compound on cardiovascular systems remain to be fully elucidated but warrant further investigation.
Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of various sulfonamide derivatives found that compounds similar to this compound showed significant activity against Gram-positive bacteria. The results indicated that structural modifications could enhance activity against resistant strains .
Study 2: Inhibition of Inflammatory Pathways
Research published in Nature highlighted the compound's ability to inhibit NF-κB activation in immune cells exposed to LPS. The study demonstrated a dose-dependent response where higher concentrations led to more significant reductions in inflammatory markers .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline | Lacks additional methyl groups | Moderate antimicrobial activity |
| N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | Contains thiadiazole ring | Effective carbonic anhydrase inhibitor |
| N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-chlorobenzene-1-sulfonamide | Chlorobenzene substitution enhances solubility | Stronger antimicrobial properties |
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a tetrahydroquinoline core substituted with a benzenesulfonyl group and a 3,4-dimethylbenzenesulfonamide moiety. The sulfonamide (-SO₂NH₂) and sulfonyl (-SO₂-) groups are electron-withdrawing, enhancing electrophilic reactivity. The tetrahydroquinoline scaffold provides rigidity, potentially improving binding affinity to biological targets. Structural analogs (e.g., fluorinated or methylated derivatives) show altered solubility and bioactivity due to substituent electronic effects .
Q. What synthetic routes are commonly used to prepare this compound?
Synthesis typically involves:
- Step 1: Formation of the tetrahydroquinoline core via catalytic hydrogenation of a quinoline precursor (e.g., using Pd/C and H₂) .
- Step 2: Introduction of the benzenesulfonyl group using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to control reaction pH and prevent side reactions .
- Step 3: Sulfonamide coupling via nucleophilic substitution between the amine group on the tetrahydroquinoline and 3,4-dimethylbenzenesulfonyl chloride . Yield optimization requires precise temperature control (e.g., 0–5°C for sulfonylation) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms sulfonamide bond formation .
- FT-IR: Identifies sulfonyl (asymmetric stretch at ~1350 cm⁻¹) and sulfonamide (N-H stretch at ~3300 cm⁻¹) groups .
- Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ peak matching C₂₄H₂₅N₂O₄S₂) .
Advanced Research Questions
Q. How can contradictory bioactivity data across structural analogs be resolved?
Discrepancies in antibacterial or enzyme inhibition assays often arise from:
- Substituent effects: Fluorine or methyl groups alter electronic properties (e.g., 4-fluorophenyl analogs show higher dihydropteroate synthase inhibition than methylated variants) .
- Solubility differences: LogP values vary with substituents (e.g., 3,4-dimethyl groups reduce aqueous solubility vs. chloro analogs) . Methodology: Perform comparative molecular docking and MD simulations to correlate substituent effects with target binding .
Q. What strategies optimize reaction yields during multi-step synthesis?
- Purification: Use flash chromatography (silica gel, hexane/EtOAc gradient) after each step to remove unreacted sulfonyl chlorides or byproducts .
- Catalyst selection: Replace Pd/C with Wilkinson’s catalyst (RhCl(PPh₃)₃) for selective hydrogenation of quinoline precursors .
- Reaction monitoring: Employ TLC or in-situ IR to detect intermediate formation and adjust reaction times .
Q. How does this compound interact with biological targets like bacterial enzymes?
Mechanism: The sulfonamide group mimics p-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase (DHPS) in folate biosynthesis. The tetrahydroquinoline core enhances binding via π-π stacking with aromatic residues (e.g., Tyr 53 in E. coli DHPS) . Validation: Use site-directed mutagenesis on recombinant DHPS to identify critical binding residues .
Key Research Challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
